molecular formula C18H19FN2O2 B11167614 N-(3-fluorophenyl)-4-(pentanoylamino)benzamide

N-(3-fluorophenyl)-4-(pentanoylamino)benzamide

Cat. No.: B11167614
M. Wt: 314.4 g/mol
InChI Key: XUIWDTXAVASCNG-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-(pentanoylamino)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom on the phenyl ring and a pentanoylamino group attached to the benzamide structure. Its unique chemical structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-(pentanoylamino)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acylation of 3-fluoroaniline with pentanoyl chloride to form N-(3-fluorophenyl)pentanamide. This intermediate is then reacted with 4-aminobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-(pentanoylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-4-(pentanoylamino)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-(pentanoylamino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluorophenyl)-4-(pentanoylamino)benzamide is unique due to the combination of the fluorine atom and the pentanoylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C18H19FN2O2

Molecular Weight

314.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-4-(pentanoylamino)benzamide

InChI

InChI=1S/C18H19FN2O2/c1-2-3-7-17(22)20-15-10-8-13(9-11-15)18(23)21-16-6-4-5-14(19)12-16/h4-6,8-12H,2-3,7H2,1H3,(H,20,22)(H,21,23)

InChI Key

XUIWDTXAVASCNG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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